Ethyl 2-(2-chloropyrimidin-5-yl)acetate
Overview
Description
Ethyl 2-(2-chloropyrimidin-5-yl)acetate is an organic compound with the chemical formula C8H9ClN2O2 . It is a derivative of pyrimidine and belongs to the family of pyrimidine-2,4,5-triones. This compound is commonly used in the synthesis of various pharmaceutical products, as well as in scientific research.
Synthesis Analysis
This compound can be synthesized by reacting ethyl acetoacetate with 2-chloropyrimidine-5-carboxylic acid in the presence of a catalyst such as sodium ethoxide or triethylamine. The reaction is typically carried out under reflux conditions and the product is isolated by chromatography.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3 . The molecular weight of this compound is 200.62 g/mol .Scientific Research Applications
Synthesis Applications
Synthesis of Diazaoxindoles
Ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives, a related compound, are used in synthesizing diazaoxindoles, which are biologically relevant compounds. This involves treatment with ammonia and subsequent cyclization (Kókai et al., 2016).
Formation of Thiazolino[3,2‐a]pyrimidine Derivatives
Ethyl 4-chloroacetoacetate reacts with 4-amino-6-hydroxy-2-pyrimidinethiol to yield ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate, a compound with structural similarities to Ethyl 2-(2-chloropyrimidin-5-yl)acetate (Campaigne et al., 1981).
Antimicrobial Activity of Benzimidazole Derivatives
Ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate, a similar compound, shows antimicrobial activity. This indicates potential biomedical applications of this compound derivatives (Salahuddin et al., 2017).
Synthesis of Perimidine Derivatives
Used in synthesizing 2-(5-substituted-pyridazine-3,6-dion-4-yl)perimidine derivatives, showing promising antimicrobial activity (Farghaly et al., 2015).
Applications in Memory Enhancement
- Memory Improvement in Mice: Ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate derivatives, related to this compound, have been found to facilitate memory improvement in mice (Li Ming-zhu, 2010).
Anticancer Potential
- Potential Anticancer Agents: Related compounds, such as ethyl 1-cyclopropyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole-2-acetate, have been synthesized and evaluated as antihistaminic and antimicrobial agents, suggesting potential in anticancer research (Ozbey et al., 2001).
Other Applications
Synthesis of Hydroxypyridin and Pyrimidin-2-yl Acetates
Provides a high-yielding route for the synthesis of 5-hydroxy-pyridin and pyrimidin-2-yl acetate cores, useful in various chemical applications (Morgentin et al., 2009).
Synthesis of Ethyl (5-Aryl-1,3,4-Oxadiazol-2-yl)acetates
Used in synthesizing aryloxadiazolylacetic acids, which often possess anti-inflammatory and analgesic activities (Janda, 2001).
Safety and Hazards
The safety information for Ethyl 2-(2-chloropyrimidin-5-yl)acetate includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P301, P301, P312, P330 . It is recommended to handle this compound with care and follow the safety guidelines provided in the MSDS .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(2-chloropyrimidin-5-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby altering cellular functions and metabolic activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in enzyme conformation and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods. These temporal changes can impact its efficacy and safety in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects and dose-response relationships are critical considerations in these studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may be metabolized by specific enzymes, leading to the formation of intermediate compounds. These metabolic pathways can affect the overall bioavailability and activity of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its efficacy and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects .
Properties
IUPAC Name |
ethyl 2-(2-chloropyrimidin-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSBRQPXTQXJFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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